molecular formula C7H14ClNO3 B2591250 Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride CAS No. 2247104-00-1

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride

Cat. No.: B2591250
CAS No.: 2247104-00-1
M. Wt: 195.64
InChI Key: YIKHORVNXWLTMA-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tissue Distribution and DNA Modification

Tissue Distribution of Modified Bases

The study of modified bases like 5-hydroxymethylcytosine (hmC) across various tissues, especially in neuronal cells, points towards the role of chemical modifications in gene expression and epigenetic regulation. Such research highlights the potential application of related chemical compounds in understanding and possibly influencing epigenetic mechanisms (D. Globisch et al., 2010).

DNA Demethylation Pathways

Investigations into the conversion of 5-methylcytosine to 5-hydroxymethylcytosine and further to other forms like 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) suggest a complex pathway of DNA demethylation. These studies not only broaden our understanding of genetic regulation mechanisms but also suggest how similar chemical compounds might be used in modifying DNA to study or alter gene expression (M. Tahiliani et al., 2009; Shinsuke Ito et al., 2011).

Synthesis and Chemical Modification

Stereoselective Synthesis

The stereoselective synthesis of hydroxypiperidine derivatives, as demonstrated in studies, showcases the potential for creating targeted molecular configurations. This aspect is crucial for developing compounds with specific biological activities, which could extend to creating analogs of "Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride" for research or therapeutic purposes (N. Purkayastha et al., 2010).

Chemical Modification for DNA Sequencing

Techniques such as chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA underline the importance of chemical compounds in the advancement of genetic research tools. Such methodologies could potentially be adapted or inspired by the chemistry of "this compound" for specific sequencing or modification purposes (Xingyu Lu et al., 2013).

Properties

IUPAC Name

methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHORVNXWLTMA-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.